

CAMA-1 Cell Line: A Technical Guide to Morphology and Growth Characteristics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The CAMA-1 cell line is a widely utilized model in breast cancer research, particularly for studies involving luminal subtype A characteristics. Derived in 1975 from the pleural effusion of a 51-year-old Caucasian female with malignant adenocarcinoma of the breast, CAMA-1 cells are an invaluable tool for investigating hormone-responsive breast cancer, evaluating therapeutic agents, and exploring the molecular underpinnings of tumor progression.[1][2][3] This technical guide provides a comprehensive overview of the morphological and growth characteristics of the CAMA-1 cell line, complete with detailed experimental protocols and visual representations of key cellular processes.

Core Characteristics and Morphology

CAMA-1 cells are characterized as a luminal-type human breast cancer cell line.[1] They are adherent, growing in patchy clusters, and exhibit an epithelial-like morphology. A key morphological feature of CAMA-1 cells in standard two-dimensional culture is their rounded appearance. This morphology is, in part, attributed to a mutation in the E-cadherin gene, which results in a truncated, non-functional protein, leading to altered cell-cell adhesion. In three-dimensional culture systems, CAMA-1 cells have been observed to exhibit multicellular multifocal infiltration into the matrix.



These cells are estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative, classifying them within the luminal A intrinsic subtype of breast cancer. Their growth is responsive to estrogen and can be inhibited by tamoxifen. Genetically, the CAMA-1 cell line is notable for oncogenic mutations in PTEN and TP53, as well as an amplification of the cyclin D1 gene. The cell line is hypertriploid with a modal chromosome number of 80.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative characteristics of the CAMA-1 cell line.

Parameter	Value	Source
Organism	Homo sapiens (Human)	_
Tissue of Origin	Breast (derived from metastatic site: pleural effusion)	
Disease	Malignant Adenocarcinoma	_
Cell Type	Epithelial-like	_
Gender of Donor	Female	
Age of Donor	51 years	_
Ethnicity	Caucasian	_

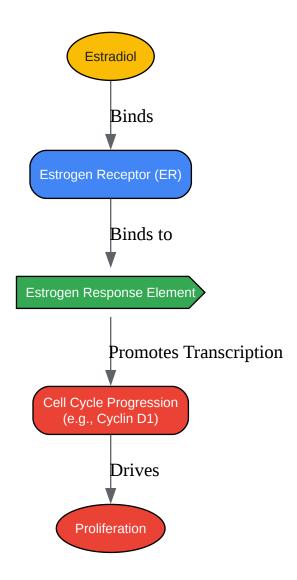
Growth Parameter	Value	Source
Growth Properties	Adherent, patchy	
Doubling Time	Approximately 70-73 hours	_
Karyotype	Hypertriploid	_
Modal Chromosome Number	80	_

Signaling Pathways



Estrogen Receptor Signaling

As an ER-positive cell line, the growth and proliferation of CAMA-1 cells are significantly influenced by estrogen signaling. Upon binding to its receptor, estradiol initiates a signaling cascade that promotes the transcription of genes involved in cell cycle progression and proliferation.



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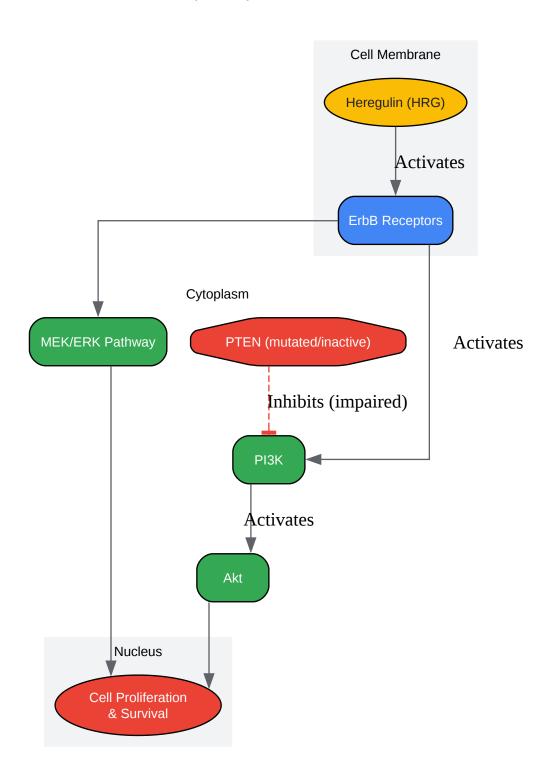
Estrogen Receptor Signaling Pathway in CAMA-1 Cells.

Growth Factor Signaling (ErbB/PI3K/Akt Pathway)

CAMA-1 cells are responsive to growth factors such as Heregulin (HRG), which activates the ErbB family of receptors. This activation triggers downstream signaling through the PI3K/Akt



and MAPK/ERK pathways, promoting cell survival and proliferation. The presence of a PTEN mutation in CAMA-1 cells leads to a loss of its tumor-suppressive function, resulting in constitutive activation of the PI3K/Akt pathway.



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ErbB/PI3K/Akt Signaling in CAMA-1 Cells.

Experimental ProtocolsCell Culture and Maintenance

Materials:

- CAMA-1 cells (e.g., ATCC HTB-21)
- Eagle's Minimum Essential Medium (EMEM) or Minimum Essential Medium (MEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Culture flasks (e.g., T-75)
- Incubator (37°C, 5% CO₂)

Complete Growth Medium:

 EMEM or MEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

Protocol:

- Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile culture hood.
- Initial Culture: Transfer the thawed cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes.
- Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 culture flask.



- Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
- Medium Renewal: Change the medium 2 to 3 times per week.

Subculturing

- Rinse: When cells reach 80-90% confluency, aspirate the culture medium and rinse the cell monolayer with sterile PBS.
- Trypsinization: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
- Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin.
- Dispersion: Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Splitting: Aliquot the cell suspension into new culture flasks at a recommended subcultivation ratio of 1:3 to 1:4. Add fresh complete growth medium to the desired volume.
- Incubation: Return the flasks to the incubator.

Cryopreservation

Cryopreservation Medium:

• Complete growth medium supplemented with 5% (v/v) DMSO.

Protocol:

- Harvest Cells: Follow steps 1-4 of the subculturing protocol.
- Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells at 125 x g for 5-7 minutes.
- Resuspension: Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of approximately 1-2 x 10⁶ cells/mL.
- Aliquoting: Dispense the cell suspension into cryovials.

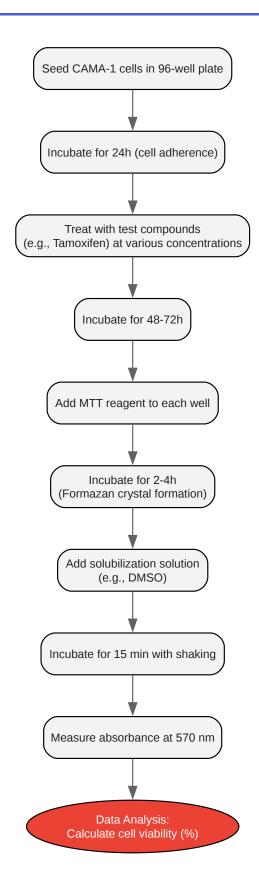


- Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Long-term Storage: Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Cell Proliferation (MTT) Assay

This protocol is a standard method to assess cell viability and proliferation in response to therapeutic compounds.





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Workflow for a CAMA-1 Cell Proliferation (MTT) Assay.



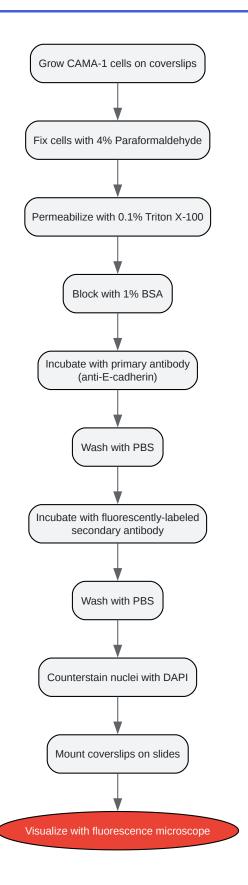
Protocol:

- Cell Seeding: Seed CAMA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.
- Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Treatment: Prepare serial dilutions of the test compound (e.g., tamoxifen) in complete growth medium. Remove the medium from the wells and add 100 μL of the compound dilutions.
 Include vehicle-only controls.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
- MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100-150 μL of a solubilization solution (e.g., DMSO) to each well.
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells.

Immunofluorescence Staining for E-cadherin

This protocol allows for the visualization of E-cadherin localization (or lack thereof) in CAMA-1 cells.





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Immunofluorescence Staining Workflow for E-cadherin.



Protocol:

- Cell Seeding: Grow CAMA-1 cells on sterile glass coverslips in a 24-well plate until they
 reach the desired confluency.
- Fixation: Aspirate the medium, rinse with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the antibody target is intracellular, permeabilize the cells with 0.1% Triton
 X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with a primary antibody against E-cadherin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI (1 μ g/mL in PBS) for 5 minutes.
- Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using an anti-fade mounting medium.
- Visualization: Image the cells using a fluorescence microscope with the appropriate filters.

Conclusion



The CAMA-1 cell line remains a cornerstone for in vitro research of luminal A breast cancer. Its well-defined genetic background, hormonal responsiveness, and characteristic morphology provide a robust and reproducible model system. This guide offers a detailed foundation for researchers utilizing CAMA-1 cells, enabling consistent experimental outcomes and fostering a deeper understanding of the biology of estrogen receptor-positive breast cancer. The provided protocols and pathway diagrams serve as a practical resource for both new and experienced scientists in the field of cancer research and drug development.

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